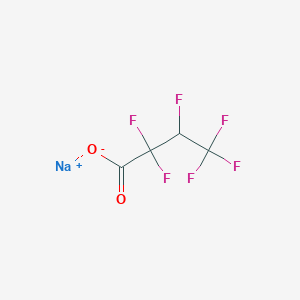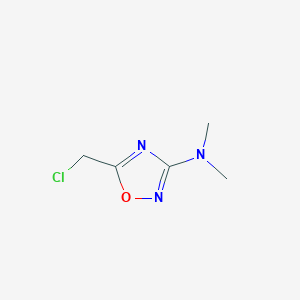
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation.Scientific Research Applications
Chemical Synthesis and Reactions
Research has shown that compounds related to "5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine" serve as valuable synthons in chemical synthesis. A study highlighted a ring-fission and C–C bond cleavage reaction involving a related N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating its utility in generating novel compounds with potential applications in various chemical synthesis pathways (Jäger et al., 2002). Another study explored the multifunctional nature of a similar furazan-oxadiazole compound, emphasizing its versatility in synthesizing 1,2,5-oxadiazole derivatives through various nucleophilic reactions (Stepanov et al., 2019).
Anticancer and Antimicrobial Activities
Amine derivatives of "5-(chloromethyl)-1,2,4-oxadiazol-3-amine" have been synthesized and evaluated for their anticancer activity. One study designed novel amine derivatives and assessed their efficacy against several human cancer cell lines, revealing potent cytotoxic effects against specific lines, indicating their potential as anticancer agents (Vinayak et al., 2017). Additionally, the antimicrobial and anti-HIV-1 activity of certain 1,3,4-oxadiazoles, including those derived from "5-(chloromethyl)-1,2,4-oxadiazol-3-amine," has been investigated, showing promising results against various pathogens and suggesting potential applications in developing new treatments for infections and HIV (El-Emam et al., 2004).
Synthesis of Energetic Materials
In the field of materials science, derivatives of "5-(chloromethyl)-1,2,4-oxadiazol-3-amine" have been explored for the synthesis of energetic materials. Research on the synthesis and characterization of energetic material precursors demonstrates the potential of these compounds in creating high-performance materials for various applications, including explosives and propellants (Zhu et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas for further research, and any unsolved problems or unanswered questions.
properties
IUPAC Name |
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-9(2)5-7-4(3-6)10-8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPQEQPJQATWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





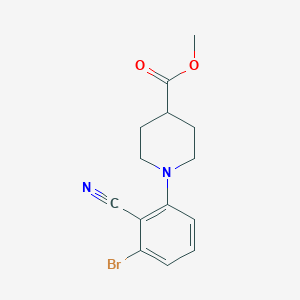


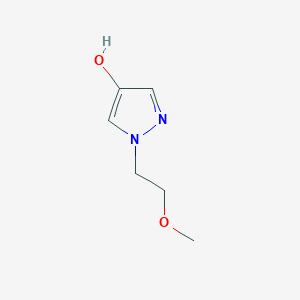
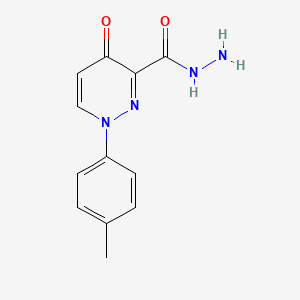
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)

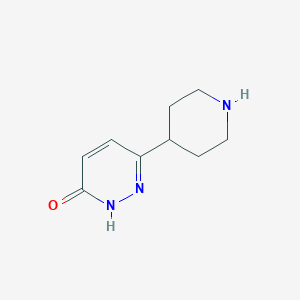
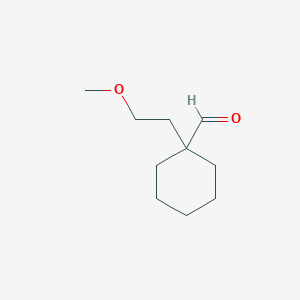
![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)
